3-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
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Overview
Description
3-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is an organic compound with the molecular formula C12H16BFO3. This compound is characterized by the presence of a fluorine atom, a phenol group, and a dioxaborinane ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol typically involves the reaction of 3-fluorophenol with 4,4,6-trimethyl-1,3,2-dioxaborinane. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and phenol group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted phenols, fluorinated compounds, and boron-containing derivatives. These products have applications in different fields of research and industry .
Scientific Research Applications
3-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. It also participates in various biochemical pathways, influencing the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but with an aniline group instead of a phenol group.
1-Fluoro-2,4,6-trimethylpyridinium triflate: Contains a fluorine atom and a pyridinium ring, used in similar types of reactions.
Uniqueness
3-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3-fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO3/c1-8-7-12(2,3)17-13(16-8)10-5-4-9(15)6-11(10)14/h4-6,8,15H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWDADMSDDHDSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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